molecular formula C22H23NO4 B13465763 (9H-Fluoren-9-yl)methyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate

(9H-Fluoren-9-yl)methyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate

Cat. No.: B13465763
M. Wt: 365.4 g/mol
InChI Key: CRRZURWDBSPUBK-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate is a complex organic compound that features a fluorenylmethyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate typically involves multiple steps:

    Formation of the Fluorenylmethyl Group: The fluorenylmethyl group can be synthesized through the reaction of fluorene with formaldehyde and a suitable base.

    Attachment of the Carbamate Group: The carbamate group is introduced by reacting the fluorenylmethyl intermediate with an isocyanate or a carbamoyl chloride under controlled conditions.

    Incorporation of the Prop-2-yn-1-yloxy Group: The final step involves the reaction of the intermediate with prop-2-yn-1-ol in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of fluorenylmethyl amine derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(9H-Fluoren-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
  • **(9H-Fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate
  • **2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

Uniqueness

(9H-Fluoren-9-yl)methyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts distinct reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate

InChI

InChI=1S/C22H23NO4/c1-2-12-25-14-15-26-13-11-23-22(24)27-16-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h1,3-10,21H,11-16H2,(H,23,24)

InChI Key

CRRZURWDBSPUBK-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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